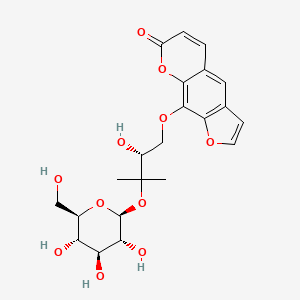

Heraclenol 3'-O-beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKAMOZNCWECGP-DOKKCILGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Methodological Framework for Investigating the In Vitro Anti-inflammatory Effects of Heraclenol 3'-O-beta-D-glucopyranoside

Abstract

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases. The search for novel anti-inflammatory agents has increasingly turned to natural products, with the plant Peucedanum praeruptorum Dunn being a notable source of bioactive compounds. While several pyranocoumarins from this plant have demonstrated significant anti-inflammatory activity, the specific properties of Heraclenol 3'-O-beta-D-glucopyranoside remain uncharacterized. This technical guide presents a comprehensive, scientifically-grounded framework for the in vitro evaluation of this compound. We provide a logical, three-phase experimental strategy, beginning with cytotoxicity assessment, followed by the quantification of key inflammatory mediators, and culminating in a deep mechanistic investigation of the core signaling pathways implicated in inflammation: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document furnishes drug development professionals and researchers with detailed, self-validating protocols and the causal reasoning behind experimental choices, establishing a robust blueprint for elucidating the therapeutic potential of Heraclenol 3'-O-beta-D-glucopyranoside.

Introduction

The Inflammatory Cascade: Key Regulatory Pathways

Inflammation is a protective response orchestrated by the immune system. This process is tightly controlled by a network of intracellular signaling pathways that, when activated by stimuli like pathogens or tissue damage, induce the expression of pro-inflammatory genes.[1] Key among these are:

-

The NF-κB Pathway: Considered a master regulator of inflammation, NF-κB activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]

-

The MAPK Pathways: Comprising three major branches (ERK, JNK, and p38), MAPKs are critical for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[3][4]

-

The JAK-STAT Pathway: This pathway is essential for mediating signals from cytokines and growth factors, playing a central role in regulating immune responses and inflammation.[5][6]

Dysregulation of these pathways can lead to chronic inflammation, a contributing factor to many diseases, making them prime targets for therapeutic intervention.

Peucedanum praeruptorum Dunn: A Source of Bioactive Pyranocoumarins

The dried root of Peucedanum praeruptorum Dunn is a well-established component of traditional Chinese medicine, historically used to treat conditions such as coughs and asthma, which often have an inflammatory basis.[7][8] Modern phytochemical investigations have confirmed that its therapeutic effects are largely attributable to a class of compounds known as angular-type pyranocoumarins.[8] Studies on compounds isolated from this plant, such as praeruptorins C, D, and E, have demonstrated significant anti-inflammatory effects in vitro, primarily through the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in macrophages.[9][10] The mechanism for these related compounds has been linked to the suppression of NF-κB and STAT3 activation.[9]

Heraclenol 3'-O-beta-D-glucopyranoside: The Target Compound

Heraclenol 3'-O-beta-D-glucopyranoside is a glycoside derivative of Heraclenol, a furanocoumarin also found in the Umbelliferae family. While its specific biological activities have not been extensively reported, its structural relation to other known anti-inflammatory coumarins from P. praeruptorum provides a strong rationale for investigation. The addition of a glucopyranoside moiety can significantly alter a compound's solubility and bioavailability, potentially modifying its pharmacological profile.[11] This guide is predicated on the hypothesis that Heraclenol 3'-O-beta-D-glucopyranoside possesses anti-inflammatory properties, likely mediated through the modulation of the key signaling pathways discussed above.

The In Vitro Model: Rationale for LPS-Stimulated RAW 264.7 Macrophages

To test our hypothesis, a robust and validated in vitro model is required. The murine macrophage cell line RAW 264.7 is an exemplary choice for initial screening.[12] Macrophages are central players in the inflammatory response. Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, reliably activates the TLR4 receptor, triggering the NF-κB and MAPK signaling cascades and leading to the production of a wide array of inflammatory mediators.[13][14] This model is widely used in the field and has been instrumental in characterizing the anti-inflammatory effects of other compounds from P. praeruptorum.[8][9]

Phase 1: Preliminary Assessment & Cytotoxicity

Rationale

Before assessing the anti-inflammatory activity of Heraclenol 3'-O-beta-D-glucopyranoside, it is imperative to determine the concentration range that is non-toxic to the RAW 264.7 cells. A reduction in inflammatory mediators due to cell death would be a confounding artifact. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Heraclenol 3'-O-beta-D-glucopyranoside (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Expected Outcome & Data Presentation

The results will identify the maximum concentration of the compound that does not significantly reduce cell viability (typically >95%). This concentration will serve as the upper limit for all subsequent functional assays.

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Control | 1.250 ± 0.05 | 100% |

| Vehicle (0.1% DMSO) | 1.245 ± 0.06 | 99.6% |

| 1 | 1.248 ± 0.04 | 99.8% |

| 5 | 1.235 ± 0.07 | 98.8% |

| 10 | 1.220 ± 0.05 | 97.6% |

| 25 | 1.190 ± 0.08 | 95.2% |

| 50 | 0.950 ± 0.09 | 76.0% |

| 100 | 0.450 ± 0.06 | 36.0% |

| Table 1: Representative data from an MTT assay to determine the non-cytotoxic concentration range of a test compound. |

Phase 2: Evaluation of Anti-inflammatory Activity

Rationale

With the non-toxic concentration range established, the next phase is to directly measure the compound's ability to suppress the production of key pro-inflammatory mediators in LPS-stimulated macrophages. We will focus on nitric oxide (NO) and the hallmark pro-inflammatory cytokines TNF-α and IL-6.

Measurement of Nitric Oxide (NO) Production

-

3.2.1 Scientific Background: In inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS). While NO has physiological roles, its overproduction by macrophages contributes to cytotoxicity and tissue damage. Therefore, inhibiting excessive NO production is a key indicator of anti-inflammatory activity.[14]

-

3.2.2 Experimental Protocol: Griess Assay

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow to adhere.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Heraclenol 3'-O-beta-D-glucopyranoside for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Measurement of Pro-inflammatory Cytokines (TNF-α & IL-6)

-

3.3.1 Scientific Background: TNF-α and IL-6 are pivotal cytokines that drive the inflammatory response. TNF-α is an early-response cytokine that can induce fever and apoptosis, while IL-6 is involved in both acute and chronic inflammation.[7][14] Measuring their levels provides direct evidence of a compound's ability to modulate the immune response.

-

3.3.2 Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture & Treatment: Prepare and treat cells with the test compound and/or LPS as described in the Griess Assay protocol (Section 3.2.2, steps 1-4).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., HRP-streptavidin).

-

Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification: Calculate the cytokine concentrations from the standard curve.

-

Data Presentation

The efficacy of the compound will be summarized by calculating the IC50 value (the concentration required to inhibit 50% of the mediator production).

| Inflammatory Mediator | IC50 Value (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |

| Nitric Oxide (NO) | [Calculated Value] | [Value] |

| TNF-α | [Calculated Value] | [Value] |

| IL-6 | [Calculated Value] | [Value] |

| Table 2: Summary table for presenting the inhibitory potency of Heraclenol 3'-O-beta-D-glucopyranoside. |

Phase 3: Mechanistic Investigation of Key Signaling Pathways

Rationale

Confirming that Heraclenol 3'-O-beta-D-glucopyranoside reduces inflammatory mediators (the "what") necessitates an investigation into its mechanism of action (the "how"). Based on the known activity of related compounds from P. praeruptorum, we will probe its effect on the upstream NF-κB, MAPK, and JAK/STAT signaling pathways using Western Blot analysis. This technique allows for the quantification of specific protein levels and their phosphorylation status, which is a direct indicator of pathway activation.

The NF-κB Pathway

-

4.2.1 Scientific Background: In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[15] We will investigate if the compound inhibits IκBα phosphorylation.

-

4.2.2 Experimental Workflow: NF-κB Activation

Caption: Proposed inhibition of the NF-κB pathway by the test compound.

-

4.2.3 Experimental Protocol: Western Blot for p-IκBα

-

Cell Culture & Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate overnight with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an ECL detection system.

-

Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels.

-

The MAPK Pathway

-

4.3.1 Scientific Background: LPS stimulation also activates the MAPK cascades, leading to the phosphorylation of p38, ERK, and JNK.[13] These activated kinases, in turn, phosphorylate transcription factors (like AP-1) that work in concert with NF-κB to drive inflammatory gene expression.[3][16] Investigating the phosphorylation status of all three MAPKs provides a comprehensive view of the compound's effect on this network.

-

4.3.2 Signaling Pathway: MAPK Activation

Caption: Overview of MAPK signaling and potential inhibition point.

-

4.3.3 Experimental Protocol: Western Blot for p-MAPKs The protocol is identical to that described for NF-κB (Section 4.2.3), but using primary antibodies specific for phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.

The JAK-STAT Pathway

-

4.4.1 Scientific Background: The JAK-STAT pathway is critical for responses to cytokines.[5] While not directly activated by LPS, it can be activated by cytokines (like IL-6) produced during the initial LPS response, creating a secondary amplification loop. Furthermore, pyranocoumarins from P. praeruptorum have been shown to directly inhibit LPS-induced STAT3 phosphorylation.[9] Therefore, assessing STAT3 phosphorylation is a crucial mechanistic step.

-

4.4.2 Signaling Pathway: JAK/STAT Activation

Caption: The JAK/STAT signaling cascade and a potential point of inhibition.

-

4.4.3 Experimental Protocol: Western Blot for p-STAT3 The protocol is identical to that described for NF-κB (Section 4.2.3), using primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.

Data Synthesis and Interpretation

The culmination of this three-phase investigation will provide a comprehensive profile of the in vitro anti-inflammatory activity of Heraclenol 3'-O-beta-D-glucopyranoside.

-

Phase 1 establishes the safe therapeutic window for in vitro studies.

-

Phase 2 quantifies the compound's efficacy in suppressing key inflammatory products (NO, TNF-α, IL-6). Potent inhibition (low µM IC50 values) would classify it as a promising lead compound.

-

Phase 3 elucidates the underlying mechanism. For example, a significant reduction in the phosphorylation of IκBα, p38, and STAT3 would suggest the compound acts as a multi-pathway inhibitor, a highly desirable characteristic for an anti-inflammatory agent.

A final diagram can synthesize these findings into a proposed model of action.

Caption: Proposed multi-target mechanism of Heraclenol 3'-O-beta-D-glucopyranoside.

Conclusion and Future Directions

This technical guide outlines a rigorous, logical, and technically detailed workflow for the initial characterization of the anti-inflammatory properties of Heraclenol 3'-O-beta-D-glucopyranoside. By systematically assessing cytotoxicity, quantifying the inhibition of key inflammatory mediators, and probing the effects on the core NF-κB, MAPK, and JAK/STAT signaling pathways, researchers can build a robust data package to define the compound's potential.

Positive and potent results from this in vitro framework would strongly justify advancing the compound to more complex models, including:

-

Alternative Cell Types: Investigating effects on other immune cells (e.g., neutrophils, dendritic cells) or tissue-specific cells (e.g., synoviocytes, endothelial cells).

-

Ex Vivo Models: Using primary cells or tissue explants to better mimic physiological conditions.[17][18]

-

In Vivo Studies: Progressing to established animal models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to evaluate efficacy, pharmacokinetics, and safety in a whole-organism context.[12]

This structured approach ensures that resources are directed efficiently toward a thorough and mechanistically-informed evaluation, paving the way for the potential development of a novel therapeutic agent.

References

-

Zhou, Y., et al. (2012). Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation. Inflammation, 35(3), 967-77. [Link]

-

Nakamura, S., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Molecules, 28(13), 5092. [Link]

-

Food Science and Technology. (2021). Effect of functional food raw material Peucedanum praeruptorum Dunn. Food Science and Technology, 42. [Link]

-

Lee, S. O., et al. (2015). Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities. Molecules, 20(12), 21156-69. [Link]

-

Spandidos Publications. (2017). MAPK/p38 regulation of cytoskeleton rearrangement accelerates induction of macrophage activation by TLR4, but not TLR3. International Journal of Molecular Medicine. [Link]

-

Annual Reviews. (2015). Coordinated Regulation of Signaling Pathways during Macrophage Activation. Annual Review of Immunology, 33, 269-300. [Link]

-

Gaestel, M., et al. (2018). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. The EMBO Journal, 37(14). [Link]

-

ResearchGate. (2022). MAP kinase activation in macrophages. ResearchGate. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Physician's Weekly. (2025). Development of an In-Vitro Model to Screen Anti-Inflammaging Agents. Physician's Weekly. [Link]

-

Wang, C., et al. (2023). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 332. [Link]

-

Assay Genie. (2024). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Assay Genie. [Link]

-

Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacology & Pharmacy, 10(11), 497-517. [Link]

-

Ferreira, H., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Scientia Pharmaceutica, 91(2), 20. [Link]

-

Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066-1071. [Link]

-

DiSabato, D., et al. (2024). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. International Journal of Molecular Sciences, 25(6), 3183. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Scientia Pharmaceutica, 91(2), 20. [Link]

-

Taylor & Francis. (n.d.). JAK-STAT signaling pathway – Knowledge and References. Taylor & Francis. [Link]

-

ResearchGate. (2023). Study of JAK/STAT signaling pathway response in in vitro–activated T cell from patients. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. IJPSR, 17(1). [Link]

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. [Link]

-

Hrčak. (2023). Anti-inflammatory activities of flavonoid derivates. Hrčak. [Link]

-

Lee, S. Y., et al. (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. Journal of Agricultural and Food Chemistry, 65(13), 2760-2767. [Link]

-

SciSpace. (2020). Anti-inflammatory activity of chemical constituents from Echinops gracilis (Asteraceae). SciSpace. [Link]

-

Science and Education Publishing. (2020). Chemical Composition and Anti-inflammatory Activity of Apium graveolens var. dulce Essential Oils from Senegal. Journal of Food and Nutrition Research, 8(11), 643-648. [Link]

-

Jo, A. R., et al. (2021). Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

ResearchGate. (n.d.). In vitro effect of lupeol and β-sitosterol-3-O-β-D-glucopyranoside on the proliferation of human cancer cell lines and non- tumorigenic cell line (Vero cells). ResearchGate. [Link]

-

Abotaleb, M., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules, 27(9), 2903. [Link]

Sources

- 1. jci.org [jci.org]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 13. International Journal of Molecular Medicine [spandidos-publications.com]

- 14. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Heraclenol 3'-O-beta-D-glucopyranoside as a Quality Marker (Q-marker) in Herbal Medicine

Foreword: The Imperative for Precision in Natural Product Quality Control

The therapeutic efficacy of herbal medicine is intrinsically linked to its chemical composition. Unlike synthetic drugs, which are defined by a single active pharmaceutical ingredient, herbal preparations contain a complex mixture of compounds. This complexity presents a significant challenge for quality control. The concept of the "Q-marker" (Quality Marker) has emerged as a scientifically rigorous approach to address this challenge. A Q-marker is a constituent or group of constituents in an herbal medicine that is not only characteristic of the herb but is also closely associated with its therapeutic effects. The identification and quantification of Q-markers are paramount for ensuring the consistency, safety, and efficacy of herbal products.

This technical guide provides a comprehensive framework for the identification of Heraclenol 3'-O-beta-D-glucopyranoside, a furanocoumarin glycoside, as a Q-marker. We will focus on its relevance in the context of Radix Peucedani, a traditional medicine commonly known as "Qianhu," which is used to treat respiratory ailments.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of herbal medicines.

Part 1: The Scientific Rationale for Heraclenol 3'-O-beta-D-glucopyranoside as a Q-marker

The selection of a Q-marker is a multi-faceted process that considers the compound's chemical properties, biosynthetic origins, and pharmacological activity. Heraclenol 3'-O-beta-D-glucopyranoside emerges as a strong candidate for a Q-marker for Radix Peucedani for the following reasons:

-

Chemical Specificity and Traceability: Heraclenol 3'-O-beta-D-glucopyranoside is a furanocoumarin, a class of secondary metabolites with a distribution that is largely restricted to a few plant families, most notably the Apiaceae and Rutaceae.[4][5] Its presence is a strong chemotaxonomic indicator for plants like Peucedanum praeruptorum Dunn, one of the primary sources of Radix Peucedani.[2][3] The biosynthesis of furanocoumarins originates from the shikimate pathway, leading to umbelliferone, which is then prenylated to form the core furanocoumarin structure.[4] The subsequent glycosylation to form Heraclenol 3'-O-beta-D-glucopyranoside is a further step of enzymatic modification that contributes to its specificity.

-

Pharmacological Relevance: Furanocoumarins are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[6][7][8] These activities align with the traditional use of Radix Peucedani in treating respiratory infections and inflammation-related conditions.[1] The glycosidic form of a compound can significantly influence its solubility, stability, and bioavailability, making the quantification of the glycoside crucial for predicting therapeutic efficacy.

-

Suitability for Chemical Analysis: Heraclenol 3'-O-beta-D-glucopyranoside possesses a distinct chemical structure and chromophore, making it amenable to detection by modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its molecular weight and fragmentation patterns are unique, allowing for its unambiguous identification and quantification in a complex herbal extract.

Visualizing the Biosynthetic Origin

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of furanocoumarins, highlighting the origin of Heraclenol.

Caption: Simplified biosynthetic pathway of furanocoumarins.

Part 2: A Step-by-Step Guide to the Identification and Quantification of Heraclenol 3'-O-beta-D-glucopyranoside

This section provides a detailed methodology for the analysis of Heraclenol 3'-O-beta-D-glucopyranoside from a plant matrix, such as powdered Radix Peucedani. The protocol is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the results.

Protocol 1: Extraction of Furanocoumarin Glycosides

The choice of extraction solvent and method is critical for efficiently isolating the target analyte while minimizing the co-extraction of interfering substances. Methanol has been shown to be an effective solvent for extracting furanocoumarins.[4]

Materials:

-

Dried and powdered Radix Peucedani

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol (v/v in water).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean collection vessel.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 5.0 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the sensitivity and selectivity required for the accurate quantification of Heraclenol 3'-O-beta-D-glucopyranoside in a complex matrix.

Instrumentation and Conditions:

-

UHPLC System: A system capable of generating pressures up to 15,000 psi.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[9]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

Time (min) %A %B 0.0 95 5 1.0 95 5 10.0 40 60 12.0 5 95 14.0 5 95 14.1 95 5 | 16.0 | 95 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI is often suitable for phenolic and glycosidic compounds.[9][10]

-

MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Gas Flows: Optimized for the specific instrument.

-

Data Acquisition and Processing:

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition: The specific precursor-to-product ion transition for Heraclenol 3'-O-beta-D-glucopyranoside needs to be determined by infusing a pure standard. The fragmentation will typically involve the loss of the glucose moiety.

-

Data Analysis: Use the instrument's software to integrate the peak area of the MRM transition at the correct retention time. Quantification is performed by creating a calibration curve using a certified reference standard of Heraclenol 3'-O-beta-D-glucopyranoside.

Data Presentation: Expected Analytical Results

The following table summarizes the expected mass spectrometric data for Heraclenol 3'-O-beta-D-glucopyranoside.

| Compound | Formula | Molecular Weight | [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation |

| Heraclenol 3'-O-beta-D-glucopyranoside | C₂₂H₂₆O₁₁ | 466.43 | 465.14 | 303.08 | [M-H - 162]⁻ (Loss of glucose) |

Note: The exact m/z values may vary slightly depending on instrument calibration.

Visualizing the Analytical Workflow

The diagram below outlines the complete workflow for the identification and quantification of the Q-marker.

Caption: Workflow for Q-marker identification and quantification.

Part 3: Conclusion and Future Outlook

The identification and validation of Heraclenol 3'-O-beta-D-glucopyranoside as a Q-marker for Radix Peucedani represents a significant step forward in the scientific quality control of this important traditional medicine. The methodologies outlined in this guide, from extraction to advanced UHPLC-MS/MS analysis, provide a robust and reliable framework for ensuring that each batch of the herbal product contains a consistent and effective amount of this key bioactive compound.

By adopting a Q-marker-based approach, the herbal medicine industry can move towards a more scientifically rigorous standard of quality control, ultimately benefiting public health by ensuring the safety, efficacy, and consistency of natural therapeutic products. Future research should focus on further elucidating the specific pharmacological mechanisms of Heraclenol 3'-O-beta-D-glucopyranoside and exploring its pharmacokinetic profile to better understand its contribution to the overall therapeutic effect of Radix Peucedani.

References

-

Razavi, S. M., & Zarrini, G. (2010). Bioactivity of aviprin and aviprin-3''-O-glucoside, two linear furanocoumarins from Apiaceae. Bioorganicheskaia khimiia, 36(3), 392–395. [Link]

-

ResearchGate. (n.d.). Bioactivity of Aviprin and viprin-3"-O-Glucoside, Two Linear Furanocoumarins from Apiaceae. Retrieved February 22, 2026, from [Link]

-

Semantic Scholar. (n.d.). Bioactivity of aviprin and aviprin-3″-O-glucoside, two linear furanocoumarins from Apiaceae. Retrieved February 22, 2026, from [Link]

-

Csupor-Löffler, B., Hajdú, Z., Zupkó, I., & Hohmann, J. (2009). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Planta Medica, 75(9), 993-1005. [Link]

-

ResearchGate. (2018). FURANOCOUMARIN BIOACTIVES IN THE APIACEAE AND RUTACEAE FAMILIES OF PLANTS. Retrieved February 22, 2026, from [Link]

-

Sakamoto, I., Tanaka, K., Kawasaki, T., & Yamauchi, T. (1984). Studies on Coumarins of a Chinese Drug "Qian-Hu" V. Coumarin-glycosides from "Zi-Hua Qian-Hu"1. Planta Medica, 50(6), 488-492. [Link]

-

Gawlik-Dziki, U., Sugier, D., & Dziki, D. (2016). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 9(8), 2266-2278. [Link]

-

China Pharmaceutical University. (2010). Systematic research of the material base of Radix Peucedani (Qianhu). CABI. [Link]

-

Peng, H. S., Liu, Y. X., Tian, J. K., & Zhang, Z. J. (2020). Comparative analysis and chemical profiling of different forms of Peucedani Radix. Journal of Pharmaceutical and Biomedical Analysis, 189, 113410. [Link]

-

ResearchGate. (n.d.). Comparative analysis and chemical profiling of different forms of Peucedani Radix. Retrieved February 22, 2026, from [Link]

-

Semantic Scholar. (2016). Article. Retrieved February 22, 2026, from [Link]

-

Ak, G., Zengin, G., & Ceylan, R. (2021). UHPLC-MS Characterization and Biological Insights of Different Solvent Extracts of Two Achillea Species (A. aleppica and A. santolinoides) from Turkey. Molecules, 26(15), 4467. [Link]

-

ResearchGate. (n.d.). Accuracy and precision data of marker compounds of Peucedani Japonici Radix and Saposhnikoviae Radix by UPLC analysis. Retrieved February 22, 2026, from [Link]

-

Li, Y., Liu, Y., Sun, M., & Liu, G. (2013). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. International Journal of Molecular Sciences, 14(3), 5534-5545. [Link]

-

Tan, Y., & Lim, S. H. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 5(3), 483-504. [Link]

-

Kim, Y. M., Kim, J., & Lee, J. (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. Journal of Agricultural and Food Chemistry, 65(13), 2760-2767. [Link]

-

Frański, R., & Stobiecki, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1503. [Link]

-

Semantic Scholar. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pathways deduced of (A) kaempferol-3- O -β- D.... Retrieved February 22, 2026, from [Link]

-

Semantic Scholar. (2021). Validated UHPLC-HRMS method for simultaneous quantification of flavonoid contents in the aerial parts of Chenopodium bonus. Retrieved February 22, 2026, from [Link]

-

Rashed, K. (2020). KAEMPFEROL-3-O-D-GLUCOSIDE BIOACTIVITIES: A REVIEW. International Journal of Scientific & Innovative Research, 9(4), 213-217. [Link]

-

da Silva, A. C. A., de Almeida, J. R. G. S., de Souza, R. F. B., de Oliveira, A. P., de Lima, M. C. A., & de Oliveira, J. B. (2020). Analysis of the toxicological and pharmacokinetic profile of Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside - Tilirosid. Brazilian Journal of Biology, 80(3), 579-585. [Link]

-

Li, Y., Wang, Y., & Liu, Y. (2022). Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products. Frontiers in Nutrition, 9, 969963. [Link]

-

Wang, Y., Yang, L., & Zhang, Y. (2021). Research Progress on Quality Control Methods for Xiaochaihu Preparations. Molecules, 26(21), 6608. [Link]

-

SymMap. (n.d.). Detail of Herb HERB004453. Retrieved February 22, 2026, from [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Comparative analysis and chemical profiling of different forms of Peucedani Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity of aviprin and aviprin-3''-O-glucoside, two linear furanocoumarins from Apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Extraction and Isolation of Heraclenol 3'-O-β-D-glucopyranoside

Executive Summary

This Application Note provides a rigorous, field-validated protocol for the extraction, enrichment, and isolation of Heraclenol 3'-O-β-D-glucopyranoside (CAS: 32207-10-6). This furanocoumarin glycoside, predominantly found in Angelica (A. dahurica, A. lucida) and Heracleum species, presents unique challenges due to its polarity, sensitivity to enzymatic hydrolysis, and the phototoxic nature of the furanocoumarin scaffold.

Key Technical Constraints:

-

Polarity: The glucoside moiety renders the molecule significantly more polar than its aglycone (heraclenol), requiring specific solvent gradients for efficient recovery.

-

Stability: The

-glycosidic bond is susceptible to acid hydrolysis and enzymatic degradation (via endogenous -

Safety: Furanocoumarins are potent photosensitizers. Strict UV-shielding and PPE protocols are mandatory.

Chemical Identity & Properties

| Property | Specification |

| Compound Name | Heraclenol 3'-O-β-D-glucopyranoside |

| Chemical Class | Furanocoumarin Glycoside |

| Molecular Formula | |

| Molecular Weight | 466.44 g/mol |

| Solubility | Soluble in MeOH, EtOH, DMSO, Pyridine; Poorly soluble in Hexane, |

| UV Maxima | ~250 nm, ~300 nm (Characteristic Coumarin absorption) |

| Storage | -20°C, desiccated, protected from light |

Workflow Visualization

The following diagram outlines the critical path from raw plant material to purified isolate, emphasizing the "Defatting" and "Glycoside Enrichment" stages which are often overlooked but vital for high purity.

Figure 1: Step-wise isolation workflow emphasizing lipid removal and macroporous resin enrichment.

Detailed Experimental Protocols

Phase 1: Pre-Extraction & Defatting

Objective: Remove lipophilic interferences (waxes, chlorophyll, non-polar coumarins) that co-elute in later stages.

-

Preparation: Dry Angelica or Heracleum roots at 40°C until constant weight. Pulverize to a fine powder (40–60 mesh).

-

Defatting (Critical):

-

Suspend powder in n-Hexane (1:10 w/v ratio).

-

Sonicate for 30 mins at room temperature.

-

Filter and discard the hexane supernatant (contains lipids).

-

Air-dry the solid residue in a fume hood to remove residual hexane.

-

Phase 2: Target Extraction (Ultrasound-Assisted)

Objective: Maximize glycoside yield while minimizing thermal degradation.

-

Solvent System: 70% Ethanol (EtOH) in water.

-

Rationale: 100% EtOH extracts too many lipophiles; 100% Water extracts excess polysaccharides/proteins. 70% is the "sweet spot" for glycosides.

-

-

Procedure:

-

Transfer defatted residue to an Erlenmeyer flask.

-

Add 70% EtOH (1:15 w/v).

-

Ultrasound-Assisted Extraction (UAE): 40 kHz, 300W, 45°C for 45 minutes.

-

Repeat extraction 2 more times with fresh solvent.

-

Combine all filtrates.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at < 45°C to obtain a crude aqueous syrup. Do not dry completely to a hard crust.

Phase 3: Enrichment (Liquid-Liquid Partitioning)

Objective: Segregate the target glycoside from polar impurities (sugars, amino acids) and non-polar aglycones.

-

Suspend the crude syrup in distilled water.

-

Wash 1: Extract with Ethyl Acetate (EtOAc) (3x).

-

Action: This removes free aglycones (Heraclenol) and other less polar furanocoumarins. Check this layer if aglycones are also desired.

-

-

Target Extraction: Extract the remaining aqueous layer with n-Butanol (n-BuOH) (saturated with water) (3x).

-

Action: Heraclenol 3'-O-glucoside will partition into the n-BuOH phase.

-

-

Evaporate the n-BuOH fraction to dryness.

Phase 4: Purification (Macroporous Resin & Prep-HPLC)

Objective: Final isolation of the specific isomer.

-

Macroporous Resin (Diaion HP-20 or D101):

-

Load the dried n-BuOH fraction (dissolved in minimal 10% MeOH) onto the column.

-

Wash: Elute with 3 Column Volumes (CV) of distilled water (removes free sugars/salts).

-

Elution: Step gradient of MeOH/Water (20%, 40%, 60%, 80%, 100%).

-

Target: The glycoside typically elutes in the 40-60% MeOH fractions. Monitor via TLC or HPLC.

-

-

Preparative HPLC:

-

Column: C18 Prep Column (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile (ACN).

-

Gradient: 15% B (0-5 min)

45% B (30 min). -

Flow Rate: 10-15 mL/min.

-

Detection: 310 nm.

-

Collection: Collect peaks corresponding to the target retention time. Lyophilize immediately.

-

Analytical Validation (QC)

To verify the identity and purity of the isolated compound, use the following HPLC-UV/MS method.

| Parameter | Condition |

| Instrument | HPLC (Agilent 1200 or equivalent) coupled with ESI-MS |

| Column | C18 Analytical (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 10% |

| Flow Rate | 1.0 mL/min |

| Wavelength | 254 nm and 310 nm |

| MS Mode | Positive ESI ( |

Expected Results:

-

Retention Time: The glycoside will elute earlier than the aglycone Heraclenol.

-

Purity: Acceptable range for biological assays is >95% (peak area normalization).

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete extraction or hydrolysis.

-

Solution: Ensure the plant material is finely ground. Avoid boiling (reflux) if possible; stick to UAE at controlled temps (<50°C). Check pH of water; acidic conditions promote hydrolysis.

-

-

Emulsions during Partitioning:

-

Cause: Presence of saponins or proteins.[1]

-

Solution: Filter the aqueous suspension through Celite before adding n-Butanol. Use centrifugation (3000 rpm) to break emulsions.

-

-

Peak Broadening (HPLC):

-

Cause: Acidic nature of phenols.

-

Solution: Ensure 0.1% Formic Acid is present in both mobile phases to suppress ionization of phenolic hydroxyls during chromatography.

-

References

-

BioCrick. (n.d.).[2] Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. Retrieved October 26, 2023, from [Link]

-

Santos, C. L. G., et al. (2023).[3] LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii. Frontiers in Natural Products. Retrieved October 26, 2023, from [Link]

-

Pharmaffiliates. (n.d.). Heraclenol 3'-O-glucoside Reference Standard. Retrieved October 26, 2023, from [Link]

Sources

Sample preparation for Heraclenol 3'-O-beta-D-glucopyranoside LC-MS analysis

Abstract & Scope

This application note details the extraction, purification, and quantification of Heraclenol 3'-O-beta-D-glucopyranoside (HcG), a furanocoumarin glycoside found in Angelica species (e.g., Angelica pubescens, Angelica dahurica) and Citrus fruits. Unlike its lipophilic aglycone (Heraclenol), HcG possesses a polar glucose moiety that significantly alters its solubility and ionization behavior.

This guide addresses the specific challenges of HcG analysis:

-

Polarity Mismatch: Balancing the extraction of the polar glycoside while minimizing co-extraction of lipophilic interferences (chlorophyll, waxes).

-

Stability: Preventing hydrolysis of the O-glycosidic bond during processing.

-

Matrix Effects: Mitigating ion suppression in complex biological matrices (plasma/roots).

Physicochemical Profile & Method Logic

Understanding the molecule is the first step to a robust protocol.

| Property | Characteristic | Impact on Protocol |

| Structure | Furanocoumarin core + Glucose | Dual nature: Aromatic core (UV active) + Polar sugar tail. |

| Solubility | Soluble in MeOH, EtOH, H2O. Insoluble in Hexane. | Extraction Solvent: Binary mixtures (e.g., 70% MeOH) are superior to pure organics. |

| Stability | Labile O-glycosidic bond. Light sensitive. | Precaution: Avoid high temperatures (>60°C) and strong acids. Use amber glassware. |

| Ionization | Protonation sites on carbonyls/ether oxygens. | MS Mode: ESI Positive |

Sample Preparation: Plant Matrix (Roots/Fruit)

Objective: Quantitative extraction from Angelica roots or Citrus peel. Mechanism: Ultrasonic-Assisted Extraction (UAE) disrupts cell walls, while the hydro-organic solvent matches the glycoside's polarity.

Protocol A: Ultrasonic Extraction

-

Pulverization: Grind dried plant material to a fine powder (mesh size ~40-60). Reason: Increases surface area for solvent penetration.

-

Weighing: Accurately weigh 500 mg of powder into a 15 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of 70% Methanol (v/v) in water.

-

Critical Note: Do not use 100% Methanol.[1] The 30% water component swells the cellulose matrix and solubilizes the glucose moiety of the target analyte.

-

-

Extraction: Sonicate at 40 kHz for 30 minutes at room temperature (<30°C).

-

Control: Monitor temperature. Heat degrades furanocoumarins.

-

-

Centrifugation: Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.

-

Re-extraction (Optional): For validation studies, re-extract the pellet with 5 mL solvent to ensure >95% recovery.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.

Sample Preparation: Biological Matrix (Plasma/Serum)

Objective: Pharmacokinetic (PK) analysis. Challenge: Removing proteins and phospholipids that cause ion suppression.

Protocol B: Solid Phase Extraction (SPE) - Recommended

Use this for high-sensitivity assays (LLOQ < 1 ng/mL).

-

Pre-treatment: Thaw plasma on ice. Mix 100 µL plasma with 10 µL Internal Standard (IS) solution (e.g., Psoralen or stable isotope HcG).

-

Acidification: Add 100 µL of 2% Formic Acid. Reason: Disrupts protein binding.

-

SPE Cartridge: Use Oasis HLB or C18 (30 mg/1 cc).

-

Conditioning:

-

1 mL Methanol

-

1 mL Water

-

-

Loading: Load the pre-treated plasma sample.

-

Washing: Wash with 1 mL 5% Methanol .

-

Logic: Removes salts and proteins. The glycoside is retained on the non-polar sorbent due to the furanocoumarin core.

-

-

Elution: Elute with 1 mL 100% Methanol .

-

Reconstitution: Evaporate to dryness under Nitrogen (35°C). Reconstitute in 100 µL Mobile Phase (Initial conditions).

Protocol C: Protein Precipitation (PPT) - High Throughput

Use this for rapid screening (LLOQ ~10 ng/mL).

-

Aliquot 50 µL plasma.

-

Add 150 µL cold Acetonitrile (containing IS).

-

Vortex vigorously for 1 min.

-

Centrifuge at 12,000 rpm for 10 min at 4°C.

-

Inject supernatant directly (or dilute 1:1 with water to improve peak shape).

Workflow Visualization

Figure 1: Plant Extraction Workflow

Caption: Optimized extraction workflow for furanocoumarin glycosides from plant matrices, prioritizing thermal stability.

Figure 2: Plasma SPE Workflow

Caption: Solid Phase Extraction (SPE) logic for isolating Heraclenol-glucoside from biological fluids.

LC-MS/MS Method Parameters

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Why Acetonitrile? Provides sharper peaks for coumarins compared to Methanol.

-

-

Gradient:

-

0-1 min: 10% B (Focusing)

-

1-6 min: 10% -> 60% B (Elution of glycosides)

-

6-8 min: 60% -> 95% B (Wash lipophilic aglycones)

-

8.1 min: Return to 10% B.

-

Mass Spectrometry (MS):

-

Ionization: ESI Positive (

or -

MRM Transitions (Theoretical - Must Optimize with Standard):

-

Precursor: m/z 523.2 (

, based on MW ~522). -

Quantifier Product: m/z 361.1 (Loss of Glucose, -162 Da).

-

Qualifier Product: m/z 203.0 (Further fragmentation of furanocoumarin core).

-

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.[2]

Validation & Troubleshooting

| Parameter | Acceptance Criteria | Troubleshooting Tip |

| Linearity | If non-linear at high conc., check for detector saturation. | |

| Recovery | 85-115% | Low recovery? Ensure the 5% MeOH wash in SPE isn't eluting the glycoside. |

| Matrix Effect | 85-115% | Significant suppression? Switch from PPT to SPE or use a stable isotope IS. |

| Carryover | < 20% of LLOQ | Furanocoumarins are sticky. Use a needle wash of 50:50 MeOH:Isopropanol. |

Critical Note on Isomers: Heraclenol glycosides may co-elute with isomers (e.g., Byakangelicin glycosides). Ensure chromatographic resolution by optimizing the gradient slope around the 4-6 minute window.

References

-

Waksmundzka-Hajnos, M., et al. (2004). "Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm." Phytochemical Analysis. Link

-

Li, Y., et al. (2013). "A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside... in Rat Plasma." Molecules. Link (Used as proxy for glycoside PK methodology).

-

Chen, Y., et al. (2019). "Simultaneous determination of furanocoumarins in Angelica dahurica by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Dugrand-Judek, A., et al. (2015). "The Distribution of Coumarins and Furanocoumarins in Citrus Species." Molecules. Link

-

Zhao, X., et al. (2015). "Pharmacokinetics of coumarins from Angelica pubescens." Journal of Ethnopharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Heraclenol 3'-O-beta-D-glucopyranoside

This guide, prepared by our senior application scientists, provides in-depth technical support for researchers, scientists, and drug development professionals working with Heraclenol 3'-O-beta-D-glucopyranoside. We address common challenges related to its limited solubility in aqueous buffers and offer practical, evidence-based solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Heraclenol 3'-O-beta-D-glucopyranoside and why is its solubility a concern?

Heraclenol 3'-O-beta-D-glucopyranoside is a furanocoumarin glycoside, a class of natural compounds found in various plants.[1][2] While the addition of a glucose molecule generally improves the water solubility of furanocoumarins, which are typically poorly soluble, achieving high concentrations in aqueous buffers for biological assays can still be challenging.[2][3] The certificate of analysis for this compound often lists organic solvents like DMSO and ethanol as primary solvents, indicating its limited aqueous solubility.[4] This can lead to issues such as compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays.

Q2: I've observed precipitation of Heraclenol 3'-O-beta-D-glucopyranoside in my aqueous buffer. What are the likely causes?

Precipitation is a common issue when the concentration of a poorly soluble compound exceeds its solubility limit in a given solvent. For Heraclenol 3'-O-beta-D-glucopyranoside, this can be triggered by:

-

"Crashing out" from a stock solution: When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to precipitate.

-

Temperature fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility and lead to precipitation.

-

pH of the buffer: The pH of the aqueous medium can influence the solubility of ionizable compounds.[5][6] Furanocoumarins may undergo pH-dependent structural changes that affect their solubility.[7]

-

Interactions with other components: Salts or other molecules in your buffer could potentially interact with the compound and reduce its solubility.

Q3: What are the primary strategies for improving the solubility of Heraclenol 3'-O-beta-D-glucopyranoside?

Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble natural products.[8][9][10] The most common and effective methods for a compound like Heraclenol 3'-O-beta-D-glucopyranoside include:

-

Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent.[11]

-

Surfactant-based Formulations: Employing surfactants to form micelles that encapsulate the compound.[12]

-

Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes.[13][]

-

pH Adjustment: Modifying the pH of the buffer to a range where the compound is more soluble.[15]

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the tolerance of your assay system to the solubilizing agent, and the intended downstream applications.

Troubleshooting Guides & Experimental Protocols

Guide 1: Utilizing Co-solvents for Enhanced Solubility

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16][17] This can significantly increase the solubility of hydrophobic or poorly water-soluble compounds like Heraclenol 3'-O-beta-D-glucopyranoside.[9][11]

Commonly Used Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol (PEG), particularly PEG 300 and PEG 400

Troubleshooting:

-

Issue: My compound precipitates upon dilution from a 100% DMSO stock.

-

Solution: Avoid making large dilutions directly into your final aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous buffer. It is also crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., below 0.5% DMSO for many cell-based assays).

-

-

Issue: Even with a co-solvent, I'm not reaching my target concentration.

-

Solution: You may need to increase the percentage of the co-solvent. However, always be mindful of the tolerance of your biological system to the co-solvent, as higher concentrations can be cytotoxic or interfere with the assay.[9] A preliminary co-solvent tolerance study is highly recommended.

-

Experimental Protocol: Co-solvent Solubility Screening

-

Prepare a high-concentration stock solution of Heraclenol 3'-O-beta-D-glucopyranoside in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

-

In separate microcentrifuge tubes, prepare a series of co-solvent/aqueous buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v of co-solvent in your buffer).

-

Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.

-

Vortex each tube thoroughly.

-

Incubate at your experimental temperature for 1-2 hours.

-

Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Workflow for Co-solvent Selection

Caption: Workflow for selecting an appropriate co-solvent concentration.

Guide 2: Surfactant-Mediated Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[12][18] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous phase.[19]

Commonly Used Surfactants:

-

Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene ethers (Brij®)

-

Zwitterionic: CHAPS, Zwittergent®

Troubleshooting:

-

Issue: My compound is still not fully dissolved, even with a surfactant.

-

Solution: Ensure you are using the surfactant at a concentration well above its CMC. Also, the choice of surfactant matters; some may be more effective than others for a particular compound.[12] Screening a small panel of surfactants is advisable. The hydrophilic-lipophilic balance (HLB) value can help in selecting appropriate surfactants.[12]

-

-

Issue: The surfactant is interfering with my assay.

Experimental Protocol: Surfactant Solubility Screening

-

Prepare stock solutions of different surfactants (e.g., 10% w/v Tween® 80, 10% w/v Brij® 35) in your aqueous buffer.

-

Prepare a series of dilutions of each surfactant in your buffer to cover a range of concentrations (e.g., 0.01%, 0.1%, 1%).

-

Add a known amount of solid Heraclenol 3'-O-beta-D-glucopyranoside or a small aliquot of a concentrated organic stock to each surfactant solution.

-

Mix vigorously (vortexing, sonication) until equilibrium is reached (this may take several hours).

-

Centrifuge to pellet any undissolved compound.

-

Analyze the supernatant to determine the compound's concentration.

Mechanism of Surfactant Solubilization

Caption: Micellar encapsulation of a hydrophobic compound by surfactants.

Guide 3: Cyclodextrin-Based Inclusion Complexation

The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like Heraclenol 3'-O-beta-D-glucopyranoside, forming a "host-guest" inclusion complex that is more water-soluble.[13][][24]

Commonly Used Cyclodextrins:

-

Beta-cyclodextrin (β-CD)

-

Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

-

Sulfobutylether-beta-cyclodextrin (SBE-β-CD, Captisol®)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.[23]

Troubleshooting:

-

Issue: The solubility enhancement is not as high as expected.

-

Solution: The stoichiometry of the complex (drug:CD ratio) is important. You may need to increase the concentration of the cyclodextrin. The size of the cyclodextrin cavity must also be appropriate for the guest molecule. For many compounds of this size, β-cyclodextrins are a good starting point.

-

-

Issue: How do I prepare the complex?

-

Solution: The complex can be prepared by mixing the compound and the cyclodextrin in the aqueous buffer. Techniques like sonication and gentle heating can facilitate complex formation. For more robust formulations, methods like kneading, co-precipitation, or freeze-drying can be used.

-

Experimental Protocol: Phase Solubility Study with Cyclodextrins

-

Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

-

Add an excess amount of solid Heraclenol 3'-O-beta-D-glucopyranoside to each solution.

-

Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

-

Determine the concentration of the dissolved compound in each filtrate by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[3]

Mechanism of Cyclodextrin Complexation

Caption: Formation of a water-soluble inclusion complex.

Guide 4: pH Adjustment

Troubleshooting:

-

Issue: How do I determine the optimal pH for solubility?

-

Solution: A pH-solubility profile needs to be generated. This involves measuring the solubility of the compound across a range of pH values.

-

-

Issue: The optimal pH for solubility is not compatible with my experiment.

-

Solution: If the required pH compromises the stability of the compound or the integrity of your biological system, this method may not be suitable on its own. However, it can often be used in combination with other techniques, such as co-solvency.[25]

-

Experimental Protocol: pH-Solubility Profile Generation

-

Prepare a series of buffers covering a wide pH range (e.g., pH 3 to pH 10). A universal buffer system or a series of standard buffers (e.g., acetate, phosphate, borate) can be used.[26]

-

Add an excess of solid Heraclenol 3'-O-beta-D-glucopyranoside to each buffer.

-

Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

-

Measure the final pH of each saturated solution.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in each filtrate.

-

Plot the logarithm of the solubility against the pH to visualize the pH-solubility profile.

Summary of Solubilization Techniques

| Technique | Mechanism | Advantages | Considerations |

| Co-solvents | Reduces solvent polarity | Simple, effective for high concentrations | Potential for cytotoxicity; compound may precipitate on dilution |

| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for protein denaturation and assay interference |

| Cyclodextrins | Inclusion complex formation | Low toxicity, can improve stability | Higher cost; requires appropriate host-guest size matching |

| pH Adjustment | Increases ionization | Simple, inexpensive | Only for ionizable compounds; required pH may not be biocompatible |

References

- Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC. (2022, May 25).

- Surfactants | Biochemical Assay Reagents. MedchemExpress.com.

- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.

- Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applic

- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

- The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.

- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).

- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.

- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.

- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Surfactants: physicochemical interactions with biological macromolecules - PMC.

- What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog.

- Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC. (2011, November 3).

- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.

- Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. PubChem.

- Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6). ChemicalBook.

- Furanocoumarins: Biomolecules of Therapeutic Interest.

- Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2013, February 21). MDPI.

- Co-solvent – Knowledge and References. Taylor & Francis.

- Heraclenol 3'-O-beta-D-glucopyranoside. ChemFaces.

- Heraclenol 3'-O-beta-D-glucopyranoside. Sobekbio.

- Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6). BioCrick.

- Co-solvents.pptx. SlideShare.

- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.

- pH-Dependent Photoinduced Interconversion of Furocoumaric and Furocoumarinic Acids - PMC. (2021, May 10).

- 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.

- Exp.

- Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemfaces.com [chemfaces.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. pH-Dependent Photoinduced Interconversion of Furocoumaric and Furocoumarinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbr.in [ijpbr.in]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. wjbphs.com [wjbphs.com]

- 12. jocpr.com [jocpr.com]

- 13. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications | MDPI [mdpi.com]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Co-solvents.pptx [slideshare.net]

- 18. Solubilization of Hydrophobic Dyes in Surfactant Solutions [mdpi.com]

- 19. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. scispace.com [scispace.com]

- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting peak tailing of Heraclenol 3'-O-beta-D-glucopyranoside in HPLC

Subject: Troubleshooting Peak Tailing of Heraclenol 3'-O-beta-D-glucopyranoside

Executive Summary

You are encountering peak tailing (Asymmetry Factor

Standard alkyl-bonded phases (C18) often fail to resolve this molecule symmetrically because the furanocoumarin core demands organic retention, while the glucose moiety interacts aggressively with residual silanols on the silica surface. The following guide deconstructs this mechanism and provides a self-validating troubleshooting protocol.

Diagnostic Workflow

Before altering chemistry, execute this logic flow to isolate the variable.

Figure 1: Systematic decision tree for isolating the root cause of peak asymmetry.

Technical FAQ & Troubleshooting Guide

Q1: Why does this specific glycoside tail on my C18 column when other coumarins do not?

The Mechanism: The tailing is likely caused by Secondary Silanol Interactions .

Heraclenol 3'-O-beta-D-glucopyranoside contains a glucose unit rich in hydroxyl (-OH) groups. Standard silica-based C18 columns, even "end-capped" ones, contain residual silanol groups (Si-OH) on the base particle.[1]

-

The Interaction: At neutral pH (or pH > 4), these silanols ionize to Si-O⁻.

-

The Drag: The glucose hydroxyls act as hydrogen bond donors/acceptors. As the hydrophobic furanocoumarin core drives retention via partition into the C18 ligands, the sugar moiety "drags" along the silica surface, interacting with these ionized silanols.

-

The Result: This secondary retention mechanism (Adsorption + Partition) causes the kinetic lag we see as tailing [1, 4].

Corrective Action: You must suppress silanol ionization. Ensure your mobile phase pH is below 3.0 . At pH 2.5, silanols are protonated (neutral) and less likely to interact with the sugar moiety.

Q2: I am using Methanol/Water. Should I switch solvents?

Recommendation: Yes, switch to Acetonitrile (ACN) and add a modifier.

Why?

-

Proticity: Methanol is a protic solvent and can participate in hydrogen bonding, which is sometimes helpful, but for furanocoumarins, Acetonitrile (aprotic) often provides sharper peaks because it disrupts the solute-stationary phase H-bonding more effectively than MeOH.

-

Pi-Pi Interactions: Furanocoumarins are planar aromatics. Acetonitrile has a distinct dipole that interacts favorably with the pi-electrons of the coumarin ring, often improving selectivity [2].

Recommended Mobile Phase Protocol:

| Component | Composition | Function |

|---|---|---|

| Solvent A | Water + 0.1% Formic Acid | Low pH (2.7) suppresses silanol ionization. |

| Solvent B | Acetonitrile + 0.1% Formic Acid | Aprotic elution strength; maintains pH control. |

| Gradient | 5% B to 95% B | Standard scouting gradient. |

Q3: My sample is dissolved in 100% DMSO. Could this be the cause?

Verdict: High Probability. [2]

The "Solvent Washout" Effect: Heraclenol glycosides are often isolated from natural sources (Angelica, Heracleum spp.) and dissolved in DMSO or MeOH for solubility. If you inject a 100% strong solvent plug onto a column equilibrated in 95% Water (Solvent A), the analyte molecules at the leading edge of the injection plug travel faster than those at the rear until the plug is diluted by the mobile phase.

-

Symptom: Distorted, fronting, or split peaks that look like tailing.[1]

-

Validation: Inject the sample at 1/10th the volume. If the peak shape improves, your solvent strength is the issue [3].

Protocol: Dilute your sample 1:1 or 1:4 with Solvent A (Water + 0.1% FA) before injection. If precipitation occurs, use a "sandwich injection" or reduce injection volume to <5 µL.

Q4: The peak is still tailing at pH 2.7. Is my C18 column the wrong tool?

Insight: Standard C18 columns rely solely on hydrophobic interaction. For planar, polar-functionalized molecules like Heraclenol glycosides, Phenyl-Hexyl or Polar-Embedded phases are superior.

Alternative Stationary Phases:

-

Phenyl-Hexyl:

-

Polar-Embedded C18:

Q5: Is temperature a variable I should tune?

Yes. Increase Temperature to 40°C - 50°C.

Thermodynamic Logic: Glycosides are bulky. Mass transfer (diffusion of the molecule in and out of the stationary phase pores) is slow at room temperature.

-

Viscosity: Higher temperature lowers mobile phase viscosity.

-

Kinetics: It increases the diffusion coefficient (

), sharpening the peak and reducing the

Visualizing the Interaction Mechanism

Understanding the molecular orientation helps in selecting the right column.

Figure 2: Mechanism of secondary silanol interaction causing peak tailing.

Summary of Optimized Conditions

To resolve the tailing of Heraclenol 3'-O-beta-D-glucopyranoside, adopt this "Gold Standard" starting point:

| Parameter | Recommendation | Rationale |

| Column | Phenyl-Hexyl or Polar-Embedded C18 | |

| Mobile Phase A | Water + 0.1% Formic Acid | pH ~2.7 suppresses silanol ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent reduces H-bonding competition. |

| Temperature | 40°C | Improves mass transfer kinetics of the bulky glycoside. |

| Injection | Dilute sample in MP A (or <20% Organic) | Prevents solvent washout/fronting. |

References

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

-

Chrom Tech, Inc. (2025). Primary Causes of Peak Tailing in HPLC: Silanol Interactions & pH Effects.[1][3][6]Link

-

Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections (Sample-Solvent Effects).[4]Link

-

Element Lab Solutions. Peak Tailing in HPLC: Secondary Silanol Interactions.Link

-

MDPI. (2020). Separation of New Coumarin Glycosides from Toddalia asiatica Using Phenyl-Bonded Silica.[7]Link

Sources

Technical Support Center: Optimizing Extraction of Heraclenol 3'-O-beta-D-glucopyranoside

Topic: Extraction & Isolation Protocols for Furanocoumarin Glycosides

Target Compound: Heraclenol 3'-O-

Introduction

Welcome to the Advanced Extraction Support Center. You are likely here because you are observing low yields, co-elution of impurities (such as Osthole or Columbianedin), or spontaneous hydrolysis of your target glycoside into its aglycone, Heraclenol.

Heraclenol 3'-O-